methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-4,5-dimethoxybenzoate
Description
This compound is a methyl benzoate derivative featuring:
- An acetyl amino linker: Connects the purine moiety to the benzoate ring, influencing conformational flexibility.
- Methoxy substitutions: At positions 4 and 5 on the benzoate ring, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
methyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O7/c1-22-16-15(17(26)23(2)19(22)28)24(9-20-16)8-14(25)21-11-7-13(30-4)12(29-3)6-10(11)18(27)31-5/h6-7,9H,8H2,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMZVEDTJVRGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110602 | |
| Record name | Methyl 4,5-dimethoxy-2-[[2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697240-50-9 | |
| Record name | Methyl 4,5-dimethoxy-2-[[2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697240-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5-dimethoxy-2-[[2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)
- Shared features : Methyl benzoate backbone.
- Key differences: Functional groups: Sulfonylurea herbicides () replace the purine-acetyl amino group with sulfonylurea-linked triazine rings, enabling acetolactate synthase (ALS) inhibition. Polarity: The target compound’s methoxy and purine groups increase hydrophobicity compared to sulfonylureas, which contain polar sulfonyl and triazine moieties .
Table 1: Structural and Physicochemical Comparison
Purine-Containing Derivatives
Quinazolinone-Purine Hybrids ()
- Shared features : Substituted purine moieties.
- Key differences: Scaffold: The target compound uses a benzoate ester, whereas quinazolinone derivatives (e.g., 2-(1-(2-amino-9H-purin-6-ylamino)-ethyl)-3-(2,6-dichloro-phenyl)-5-methyl-3H-quinazolin-4-one) feature fused quinazolinone rings. Bioactivity: Quinazolinone-purine hybrids often target kinases or DNA repair pathways, suggesting the target compound’s purine group could enable similar interactions .
Research Insight: NMR studies () demonstrate that even minor substituent changes (e.g., methyl vs. chloro groups) significantly alter chemical shift profiles, implying that the target compound’s 1,3-dimethyl substitution on the purine ring may enhance metabolic stability compared to non-methylated analogs .
Lumping Strategy for Reaction Modeling ()
- Principle : Compounds with similar structures are grouped to simplify reaction networks.
- Application to Target Compound: Grouping: Likely lumped with other methyl benzoates (e.g., ) due to the shared ester backbone. Exclusion: The purine-acetyl amino group may necessitate separate treatment in degradation or interaction studies due to unique reactivity (e.g., hydrolysis susceptibility of the acetyl amino linker) .
Research Findings and Implications
- Structural Flexibility: The acetyl amino linker in the target compound may allow conformational adaptability, enhancing binding to biological targets compared to rigid sulfonylurea herbicides .
- Methoxy Substitutions : The 4,5-dimethoxy groups on the benzoate ring could improve membrane permeability relative to polar sulfonylureas, though this may reduce aqueous solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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